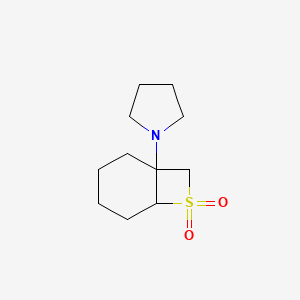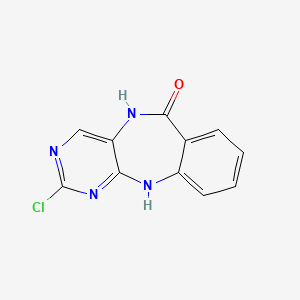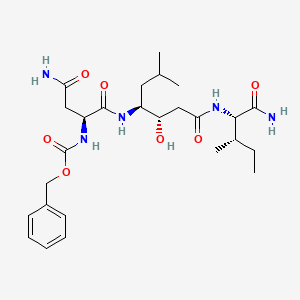
Z-Asn-Sta-Ile-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Asn-Sta-Ile-NH2 is a synthetic peptide composed of four amino acids: Z-asparagine, statine, isoleucine, and an amide group at the C-terminus. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asn-Sta-Ile-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (isoleucine) to a solid resin. The subsequent amino acids (statine and Z-asparagine) are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Z-Asn-Sta-Ile-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide may be susceptible to oxidation, particularly at the statine residue.
Reduction: Reduction reactions can modify the peptide’s structure and potentially alter its biological activity.
Substitution: Substitution reactions can be used to introduce different functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.
科学的研究の応用
Z-Asn-Sta-Ile-NH2 has several scientific research applications:
Chemistry: The peptide can be used as a model compound for studying peptide synthesis and modification techniques.
Biology: It may serve as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.
Industry: this compound can be utilized in the development of novel biomaterials and biotechnological applications.
作用機序
The mechanism of action of Z-Asn-Sta-Ile-NH2 involves its interaction with specific molecular targets and pathways. The peptide may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.
類似化合物との比較
Similar Compounds
Z-Asn-Sta-Val-NH2: Similar in structure but with valine instead of isoleucine.
Z-Asn-Sta-Leu-NH2: Contains leucine instead of isoleucine.
Z-Asn-Sta-Phe-NH2: Features phenylalanine in place of isoleucine.
Uniqueness
Z-Asn-Sta-Ile-NH2 is unique due to its specific amino acid sequence and the presence of statine, which imparts distinct biological properties. The combination of these residues can influence the peptide’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
121850-02-0 |
|---|---|
分子式 |
C26H41N5O7 |
分子量 |
535.6 g/mol |
IUPAC名 |
benzyl N-[(2S)-4-amino-1-[[(3S,4S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H41N5O7/c1-5-16(4)23(24(28)35)31-22(34)13-20(32)18(11-15(2)3)29-25(36)19(12-21(27)33)30-26(37)38-14-17-9-7-6-8-10-17/h6-10,15-16,18-20,23,32H,5,11-14H2,1-4H3,(H2,27,33)(H2,28,35)(H,29,36)(H,30,37)(H,31,34)/t16-,18-,19-,20-,23-/m0/s1 |
InChIキー |
IMVXBBMHHNFUIY-WGLQCKHLSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1)O |
正規SMILES |
CCC(C)C(C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


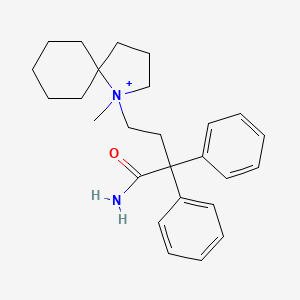
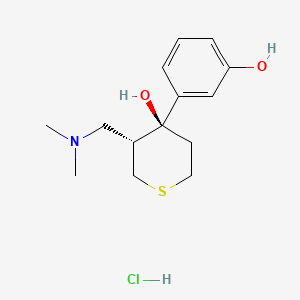
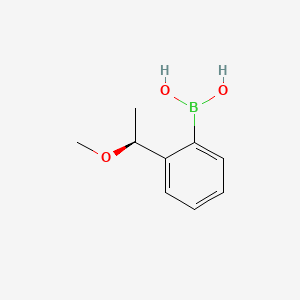
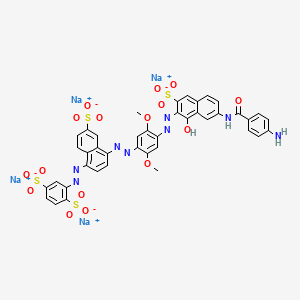

![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

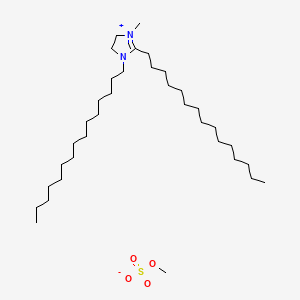
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)


